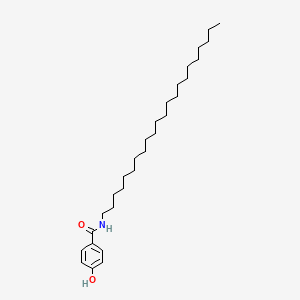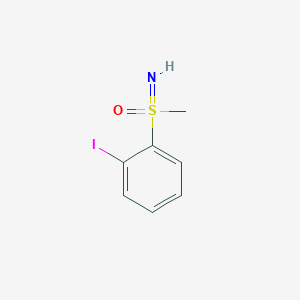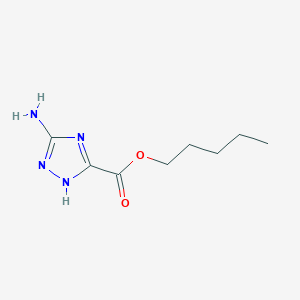![molecular formula C18H16BrN3O2S B13108754 5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide CAS No. 89346-37-2](/img/structure/B13108754.png)
5-Bromo-N,N-dimethyl-1H,1'H-[3,4'-biindole]-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is a complex organic compound that belongs to the class of biindoles Biindoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the biindole derivative with a sulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the use of advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biindole quinones, while reduction may produce dihydro derivatives.
科学研究应用
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
作用机制
The mechanism of action of 5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide involves its interaction with specific molecular targets. The bromine atom and sulfonamide group play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
相似化合物的比较
Similar Compounds
- 5-Bromo-1,3-dimethyl-1H-pyrazole
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Uniqueness
5-Bromo-N,N-dimethyl-1H,1’H-[3,4’-biindole]-1-sulfonamide is unique due to its biindole core, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89346-37-2 |
|---|---|
分子式 |
C18H16BrN3O2S |
分子量 |
418.3 g/mol |
IUPAC 名称 |
5-bromo-3-(1H-indol-4-yl)-N,N-dimethylindole-1-sulfonamide |
InChI |
InChI=1S/C18H16BrN3O2S/c1-21(2)25(23,24)22-11-16(15-10-12(19)6-7-18(15)22)13-4-3-5-17-14(13)8-9-20-17/h3-11,20H,1-2H3 |
InChI 键 |
YSSSVMKSZMLLAW-UHFFFAOYSA-N |
规范 SMILES |
CN(C)S(=O)(=O)N1C=C(C2=C1C=CC(=C2)Br)C3=C4C=CNC4=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)

![[1,2,5]Selenadiazolo[3,4-d]pyrimidine-5,7(3h,6h)-dione](/img/structure/B13108706.png)




![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
![3-Chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylicacid](/img/structure/B13108769.png)

